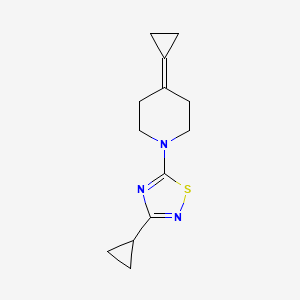

![molecular formula C12H13N3O B6427080 8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2434347-47-2](/img/structure/B6427080.png)

8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(Pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene, commonly referred to as 8-PCA, is an organic compound that has been widely studied in recent years due to its potential applications in both scientific research and industry. 8-PCA is an aromatic heterocyclic compound, which belongs to the pyrimidine family and is composed of a cyclic ring of three carbon atoms and two nitrogen atoms. 8-PCA is a relatively new compound and is the first of its kind to be synthesized. The synthesis method and mechanism of action of 8-PCA, as well as its biochemical and physiological effects, have been studied in detail.

Wissenschaftliche Forschungsanwendungen

8-PCA has a wide range of potential applications in scientific research. In recent years, 8-PCA has been used as a model compound to study the effects of aromatic heterocyclic compounds on biological systems. 8-PCA has also been used to study the effects of aromatic heterocyclic compounds on the environment, as well as the effects of environmental pollutants on living organisms. In addition, 8-PCA has been used in the synthesis of other compounds, such as the anti-cancer agent 5-fluorouracil.

Wirkmechanismus

Target of Action

The primary targets of 8-(pyrimidine-2-carbonyl)-8-azabicyclo[32It’s worth noting that pyrido[2,3-d]pyrimidines, a related class of compounds, have been found to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

The exact mode of action of 8-(pyrimidine-2-carbonyl)-8-azabicyclo[32Α-hydroxyalkylidene carbenes, generated from thermolysis of α,β-epoxy-n-aziridinylimines, undergo diastereotopic group selective 1,5 c–h insertion reactions on 2,4-dimethyl-8-oxabicyclo[321]oct-6-ene ring systems . This might provide some insight into the potential interactions of the compound with its targets.

Biochemical Pathways

The specific biochemical pathways affected by 8-(pyrimidine-2-carbonyl)-8-azabicyclo[32The related pyrido[2,3-d]pyrimidines have been found to affect several signaling pathways associated with their targets .

Result of Action

The molecular and cellular effects of 8-(pyrimidine-2-carbonyl)-8-azabicyclo[32Related compounds such as pyrido[2,3-d]pyrimidines have been found to possess a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-(pyrimidine-2-carbonyl)-8-azabicyclo[32It’s worth noting that the synthesis of related compounds has been found to be influenced by the solvent used .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 8-PCA for laboratory experiments include its relatively easy synthesis, its low toxicity, and its low cost. 8-PCA is also relatively stable, making it suitable for long-term storage. However, 8-PCA has some limitations, such as its limited solubility in water and its low solubility in organic solvents. Additionally, 8-PCA is not very stable in the presence of light and air.

Zukünftige Richtungen

There are a number of potential future directions for 8-PCA research. One potential direction is the development of new methods for synthesizing 8-PCA, as well as other related compounds. Additionally, further research into the mechanism of action of 8-PCA and its biochemical and physiological effects is needed. Finally, further research into the potential applications of 8-PCA in industry and medicine is also needed.

Synthesemethoden

8-PCA was first synthesized in 2011 by a team of researchers from the University of Saskatchewan, Canada. The synthesis of 8-PCA was achieved through a three-step process. The first step involved the reaction of pyrimidine-2-carbonyl chloride with 8-azabicyclo[3.2.1]oct-2-ene to form the intermediate compound 8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene. This intermediate compound was then reacted with sodium methoxide to form the final product, 8-PCA.

Eigenschaften

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrimidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-12(11-13-7-2-8-14-11)15-9-3-1-4-10(15)6-5-9/h1-3,7-10H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAWDLDFLCRJQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B6426997.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6427005.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B6427006.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6427008.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6427014.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide](/img/structure/B6427028.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6427031.png)

![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B6427034.png)

![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B6427041.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6427068.png)

![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)

![3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea](/img/structure/B6427077.png)

![2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B6427093.png)